3-Hydroxy-3-propylpentanedioic acid
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Overview
Description
3-Hydroxy-3-propylpentanedioic acid is an organic compound with the molecular formula C8H14O5 It is a derivative of pentanedioic acid, featuring a hydroxyl group and a propyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-propylpentanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-propylpentanedioic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-propylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Hydroxy-3-propylpentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-propylpentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid: A simpler analog with similar functional groups.
3-Hydroxy-3-methylpentanedioic acid: A structurally related compound with a methyl group instead of a propyl group.
Uniqueness
3-Hydroxy-3-propylpentanedioic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-3-propylpentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-8(13,4-6(9)10)5-7(11)12/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAWXSMRRDXBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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